molecular formula C7H7ClN2O3 B12956357 3-Chloro-2-methoxy-4-nitroaniline

3-Chloro-2-methoxy-4-nitroaniline

Cat. No.: B12956357
M. Wt: 202.59 g/mol
InChI Key: MFEKCQHLCJRWDI-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4-nitroaniline is a substituted aniline derivative that serves as a versatile synthetic intermediate in organic chemistry and materials science research. Compounds in this class are frequently employed in the development of azo dyes and pigments, contributing to the synthesis of colorants with specific properties for industrial applications . Its structure, featuring chloro, methoxy, and nitro substituents on an aniline ring, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry, particularly in the exploration of purine derivatives and other nitrogen-containing heterocycles with potential bioactivity . Researchers also utilize structurally similar nitroanilines to study metabolic pathways and enzyme induction, such as the role of specific isomers in the induction of cytochrome P450 enzymes . As an aromatic amine, appropriate safety measures must be observed during handling. This compound is intended For Research Use Only and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary use.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

3-chloro-2-methoxy-4-nitroaniline

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3

InChI Key

MFEKCQHLCJRWDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-4-nitroaniline typically involves the nitration of 3-chloro-2-methoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-methoxy-4-nitroaniline can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 3-chloro-2-methoxy-4-aminoaniline.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methoxy-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key References
3-Chloro-2-methoxy-4-nitroaniline C₇H₆ClN₂O₃ 216.59 Cl (3), OCH₃ (2), NO₂ (4) Not reported Inferred
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ 172.57 Cl (4), NO₂ (2) 99–101 (lit.)
2-Methoxy-4-nitroaniline C₇H₇N₂O₃ 167.14 OCH₃ (2), NO₂ (4) Not reported
3-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 CH₃ (3), NO₂ (4) Not reported
4-Chloro-3-nitroaniline C₆H₅ClN₂O₂ 172.57 Cl (4), NO₂ (3) 99–101

Key Observations :

  • Substituent Effects: The methoxy group in 3-Chloro-2-methoxy-4-nitroaniline enhances solubility in polar solvents compared to non-polar analogs like 4-Chloro-2-nitroaniline. However, steric hindrance from the methoxy group may reduce reactivity in electrophilic substitution reactions .
  • Electronic Effects : The nitro group at position 4 (para to the amine) strongly deactivates the aromatic ring, making the compound less reactive toward further nitration or sulfonation. In contrast, the chlorine atom at position 3 (meta to the amine) exerts moderate electron-withdrawing effects, influencing regioselectivity in subsequent reactions .

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